4-Nitro-1-(trichloromethoxy)-2-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of a nitro group, a trichloromethoxy group, and a trifluoromethyl group attached to a benzene ring. This compound, with the molecular formula , is notable for its applications in organic synthesis, pharmaceuticals, and agrochemicals.
The compound can be synthesized through various methods, primarily involving nitration and chlorination reactions. It is often referenced in patents and scientific literature due to its utility as an intermediate in the synthesis of more complex organic molecules.
4-Nitro-1-(trichloromethoxy)-2-(trifluoromethyl)benzene belongs to the class of nitro compounds and halogenated aromatics. Its structure allows it to participate in diverse chemical reactions, making it valuable in both industrial and research settings.
The synthesis of 4-nitro-1-(trichloromethoxy)-2-(trifluoromethyl)benzene typically involves several key steps:
The yield from these reactions can vary but typically reaches around 85% under optimized conditions. Reaction temperatures and times are critical for maximizing yield and minimizing by-products.
The molecular structure of 4-nitro-1-(trichloromethoxy)-2-(trifluoromethyl)benzene can be represented using various notational systems:
C1=CC(=C(C=C1OC(Cl)(Cl)Cl)C(F)(F)F)[N+](=O)[O-]
InChI=1S/C8H3Cl3F3NO3/c9-8(10,11)18-4-1-2-6(15(16)17)5(3-4)7(12,13)14/h1-3H
These structural features contribute to its reactivity and stability under various conditions.
4-Nitro-1-(trichloromethoxy)-2-(trifluoromethyl)benzene participates in several significant chemical reactions:
These reactions are crucial for developing derivatives with enhanced properties or different functionalities.
The mechanism of action for 4-nitro-1-(trichloromethoxy)-2-(trifluoromethyl)benzene varies based on its application:
This versatility makes it valuable in both synthetic chemistry and medicinal applications.
4-Nitro-1-(trichloromethoxy)-2-(trifluoromethyl)benzene is characterized by:
The compound exhibits notable chemical properties:
Understanding these properties is essential for safe handling and effective application in various fields.
4-Nitro-1-(trichloromethoxy)-2-(trifluoromethyl)benzene has several scientific uses:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: